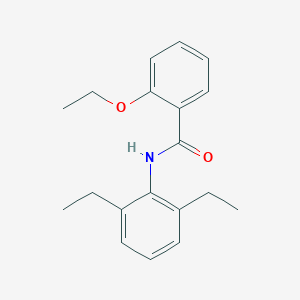

N-(2,6-diethylphenyl)-2-ethoxybenzamide

Description

N-(2,6-Diethylphenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy-substituted benzoyl group and a 2,6-diethylphenylamine moiety. Such modifications are critical in agrochemical and pharmaceutical contexts, where substituent size and position dictate solubility, bioavailability, and target binding efficiency .

Properties

Molecular Formula |

C19H23NO2 |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

N-(2,6-diethylphenyl)-2-ethoxybenzamide |

InChI |

InChI=1S/C19H23NO2/c1-4-14-10-9-11-15(5-2)18(14)20-19(21)16-12-7-8-13-17(16)22-6-3/h7-13H,4-6H2,1-3H3,(H,20,21) |

InChI Key |

HEGPYWTXSUTXOR-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2OCC |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key structural and molecular differences between N-(2,6-diethylphenyl)-2-ethoxybenzamide and related compounds:

†Calculated based on structural analysis:

- Benzamide core (C9H11NO3) + diethylphenyl group (C10H14) → C19H25NO3.

Key Observations:

Ethoxy positioning (ortho vs. para) alters electronic distribution on the benzamide ring, which may influence binding to biological targets .

Molecular Weight Trends :

Functional and Application-Based Comparisons

N-(2,6-Dimethylphenyl)-4-Ethoxybenzamide (CAS 346692-86-2)

- Synthesis : Optimized routes yield this compound via Ullmann coupling or direct acylation, with para-ethoxy positioning favoring electronic conjugation .

Etobenzanid (CAS Not Provided)

- Structure-Activity Relationship : The para-ethoxymethoxy group and dichlorophenyl moiety enhance herbicidal activity by disrupting plant cell membranes .

- Performance : Demonstrated broad-spectrum weed control in field trials, with an EC50 of 0.2 µM against Amaranthus retroflexus .

Hypothesized Profile of this compound

- Advantages Over Analogs :

- Ortho-ethoxy placement may reduce metabolic degradation compared to para-substituted analogs.

- Diethyl groups could improve soil adsorption and residual activity in pesticidal applications.

- Limitations :

- Increased steric bulk may reduce solubility in aqueous formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.